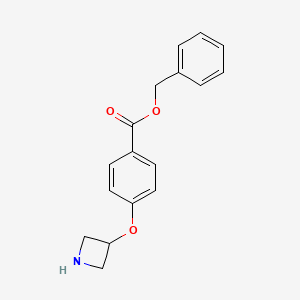

Benzyl 4-(azetidin-3-yloxy)benzoate

Description

Properties

IUPAC Name |

benzyl 4-(azetidin-3-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-17(20-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)21-16-10-18-11-16/h1-9,16,18H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAASNVACDOXBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification Reaction

- Reactants: 4-hydroxybenzoic acid and azetidine or azetidin-3-ol.

- Catalysts: Acid or base catalysts such as potassium carbonate or tertiary amines are used to promote nucleophilic substitution.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane facilitate the reaction.

- Conditions: Heating under reflux for several hours (typically 12–24 h) under inert atmosphere.

This step results in the substitution of the phenolic hydroxyl group by the azetidin-3-yloxy moiety.

Literature Example

A similar etherification was reported where 4-hydroxybenzoic acid was reacted with azetidine in the presence of a suitable catalyst to yield 4-(azetidin-3-yloxy)benzoic acid, which was then isolated by crystallization or chromatography.

Benzyl Ester Formation

Esterification Methods

Two main esterification routes are commonly employed:

| Method | Description | Reaction Conditions | Yield & Notes |

|---|---|---|---|

| Direct Esterification with Benzyl Alcohol | Acid-catalyzed esterification of 4-(azetidin-3-yloxy)benzoic acid with benzyl alcohol | Acid catalysts like sulfuric acid or p-toluenesulfonic acid; reflux in toluene or benzyl alcohol; removal of water by azeotropic distillation | Moderate yields; requires careful control to avoid side reactions |

| Reaction with Benzyl Halide and Base | Nucleophilic substitution of benzyl halide (benzyl chloride or bromide) with sodium salt of 4-(azetidin-3-yloxy)benzoate | Dry sodium salt reacted with benzyl chloride in presence of tertiary amine catalyst (e.g., triethylamine) at 130–175 °C | High yields (up to 95%); shorter reaction times; anhydrous conditions preferred |

Catalytic Esterification with Tertiary Amines

A notable method involves the reaction of dry sodium 4-(azetidin-3-yloxy)benzoate with benzyl chloride catalyzed by triethylamine. This method reduces reaction temperature and time while improving yield, as demonstrated in analogous benzyl benzoate preparations.

Representative Experimental Procedure

- Step 1: Dissolve 4-hydroxybenzoic acid (1 eq) and azetidine (1.2 eq) in dry DMF, add potassium carbonate (2 eq) as base.

- Step 2: Stir under nitrogen atmosphere at 80–100 °C for 12–24 h.

- Step 3: Cool, quench with water, extract with ethyl acetate, dry organic layer, and purify via column chromatography to obtain 4-(azetidin-3-yloxy)benzoic acid.

- Step 4: Convert acid to sodium salt by treatment with sodium hydroxide.

- Step 5: React sodium salt with benzyl chloride (1.1 eq) and triethylamine (0.1 eq) under anhydrous conditions at 130–140 °C for 1–2 h.

- Step 6: After reaction completion, cool, extract, wash, and purify by recrystallization or chromatography to yield Benzyl 4-(azetidin-3-yloxy)benzoate.

Data Table: Summary of Preparation Conditions and Yields

| Step | Reactants | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Etherification | 4-hydroxybenzoic acid + azetidine | K2CO3 | DMF or 1,4-dioxane | 80–100 | 12–24 | 75–85 | Inert atmosphere |

| Esterification (amine-catalyzed) | Sodium 4-(azetidin-3-yloxy)benzoate + benzyl chloride | Triethylamine | None (dry) | 130–140 | 1–2 | 90–95 | Anhydrous, short time |

| Alternative esterification | 4-(azetidin-3-yloxy)benzoic acid + benzyl alcohol | H2SO4 or p-TsOH | Toluene or benzyl alcohol | Reflux (~110) | 6–12 | 60–75 | Water removal required |

Research Findings and Considerations

- The amine-catalyzed esterification method is superior in terms of yield and reaction time compared to classical acid-catalyzed esterification.

- Maintaining anhydrous conditions is critical to prevent hydrolysis and side reactions.

- The azetidine ring is sensitive to strong acidic conditions; hence, mild bases and controlled temperatures are preferred during etherification.

- Purification is typically achieved by silica gel chromatography or recrystallization from suitable solvents like methanol or ethyl acetate.

- The methodology aligns with general synthetic protocols for benzyl esters and azetidine-containing ethers, as supported by analogous compound syntheses in recent literature.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(azetidin-3-yloxy)benzoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The benzyl and azetidine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Benzyl 4-(azetidin-3-yloxy)benzoate can be synthesized through various methods involving azetidine derivatives. These synthetic pathways typically utilize reactions such as the Aza-Michael addition and esterification , which allow for the incorporation of functional groups that enhance the compound's biological activity. For instance, the use of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been shown to facilitate these reactions effectively while minimizing side products .

Pharmacological Properties

Research indicates that this compound and its derivatives exhibit significant pharmacological properties. They have been explored as potential positive allosteric modulators of GABA_A receptors , which are crucial in the central nervous system for regulating neurotransmission and have implications in treating anxiety and epilepsy .

Enzyme Inhibition

Inhibitory studies have demonstrated that compounds similar to this compound can affect various enzymes, including glucokinase, which plays a vital role in glucose metabolism. The modulation of enzyme activity could lead to therapeutic applications in managing diabetes and metabolic disorders .

Neurological Disorders

Given its interaction with GABA_A receptors, this compound is being investigated for its potential in treating neurological disorders such as:

- Anxiety Disorders : By enhancing GABAergic transmission, it may help alleviate symptoms.

- Epilepsy : Its modulatory effects on GABA_A receptors could contribute to anticonvulsant properties.

Diabetes Management

The compound’s ability to modulate glucokinase activity suggests potential applications in diabetes management. By influencing glucose metabolism, it may aid in controlling blood sugar levels, making it a candidate for further exploration in diabetic therapies .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of Benzyl 4-(azetidin-3-yloxy)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, potentially affecting cellular processes and biological activities. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Substituent Variations on the Benzoate Core

Several analogs differ in substituents attached to the benzyl benzoate scaffold. Key examples include:

Key Observations :

- Ring Size and Stability : Azetidine’s 4-membered ring introduces higher strain compared to pyrrolidine, which may affect synthetic yields or metabolic stability. Pyrrolidine analogs (e.g., Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride) are more commonly reported, possibly due to easier synthesis .

- Substituent Effects: Bulky groups like benzyloxy (C₂₂H₂₀O₄) can sterically protect the ester bond from hydrolysis, extending half-life.

Biological Activity

Benzyl 4-(azetidin-3-yloxy)benzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and includes a benzyl group, a benzoate ester, and an azetidine ring. The presence of these functional groups contributes to its biological activity and makes it a candidate for various applications in drug development and materials science .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Benzyl 4-Hydroxybenzoate : Reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base.

- Formation of Final Product : The intermediate is then reacted with azetidine under suitable catalytic conditions .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds containing azetidine rings have been shown to suppress the growth of various tumor cells in vitro. For instance, derivatives of azetidine have demonstrated cytotoxic effects against breast cancer cells (e.g., MCF-7), lung cancer cells (e.g., A549), and others . The precise mechanism by which this compound exerts its anticancer effects remains to be fully elucidated but may involve interaction with specific cellular pathways or targets.

The mechanism by which this compound exerts its biological effects is not completely understood. However, it is believed to interact with various molecular targets, potentially modulating enzyme activity or receptor interactions. The lipophilicity conferred by the benzoate moiety may facilitate cell membrane penetration, enhancing its biological availability .

Table: Summary of Biological Activities

Case Study: Anticancer Screening

In a study assessing the anticancer potential of azetidine derivatives, several compounds were screened for their ability to inhibit tumor cell growth. Results indicated that certain modifications to the azetidine structure significantly enhanced cytotoxicity against breast and lung cancer cell lines. This suggests that this compound could be further investigated as a lead compound for developing new anticancer agents .

Q & A

Q. Q1. What synthetic strategies are effective for introducing the azetidin-3-yloxy group into aromatic esters like Benzyl 4-(azetidin-3-yloxy)benzoate?

Methodological Answer:

- Key Step : The azetidine ring (a strained 4-membered heterocycle) is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, coupling 3-hydroxyazetidine with a benzyl-protected 4-hydroxybenzoate precursor under Mitsunobu conditions (using DIAD/TPP or DEAD) can yield the target compound .

- Optimization : Monitor steric hindrance from the azetidine ring; use anhydrous conditions to prevent ring-opening side reactions.

- Validation : Confirm regioselectivity via H NMR (e.g., characteristic azetidine protons at δ 3.5–4.5 ppm) and LC-MS for molecular ion verification .

Q. Q2. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours.

- Analyze degradation products via HPLC-DAD/UV and high-resolution mass spectrometry (HRMS).

- Critical Observations : The azetidine ring is prone to hydrolysis under acidic conditions (pH < 4), forming 3-hydroxyazetidine and benzoic acid derivatives. Thermal stability is higher in neutral/basic buffers .

- Data Interpretation : Quantify degradation kinetics using Arrhenius plots to predict shelf-life under storage conditions.

Advanced Research Questions

Q. Q3. What computational methods can predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model the electron density of the aromatic ring. The electron-withdrawing ester group (benzoate) activates the para-position for nucleophilic attack, while the azetidin-3-yloxy group provides steric hindrance.

- Transition State Analysis : Identify energy barriers for potential pathways (e.g., SNAr vs. radical mechanisms). Compare with experimental kinetic data to validate models .

- Practical Insight : Prioritize reactions with soft nucleophiles (e.g., thiols) to minimize steric clashes.

Q. Q4. How can researchers resolve contradictions in spectroscopic data (e.g., 13^{13}13C NMR shifts) for this compound derivatives?

Methodological Answer:

- Case Study : If C NMR shows unexpected shifts for the azetidine carbons:

- Verify sample purity via TLC (Rf comparison with ).

- Rule out solvent effects by re-acquiring spectra in CDCl₃ vs. DMSO-d₆.

- Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals.

- Root Cause : Conformational flexibility of the azetidine ring may cause dynamic effects in NMR. Low-temperature NMR (−40°C) can "freeze" conformers for clearer analysis .

Q. Q5. What strategies mitigate byproduct formation during the coupling of 3-hydroxyazetidine with benzyl-protected benzoates?

Methodological Answer:

- Byproduct Identification : Common issues include:

- O-Acylation : Use bulky bases (e.g., DIPEA) to favor N-substitution over O-acylation.

- Ring-Opening : Avoid protic solvents (e.g., water, alcohols) to prevent azetidine hydrolysis.

- Optimized Protocol :

Q. Q6. How does the azetidine moiety influence the pharmacokinetic properties of this compound in preclinical models?

Methodological Answer:

- In Vitro Assays :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Azetidine’s strain increases susceptibility to CYP450-mediated oxidation.

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. LogP calculations (e.g., ChemAxon) predict moderate lipophilicity (LogP ≈ 2.5).

- In Vivo Correlation : Modify the benzyl ester to a prodrug (e.g., pivaloyloxymethyl) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.